PF-04447943

Descripción general

Descripción

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer’s disease, sickle cell disease, and inflammatory bowel disease .

Métodos De Preparación

The synthesis of PF-04447943 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Análisis De Reacciones Químicas

PF-04447943 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolo[3,4-d]pyrimidinone core and its substituents .

Aplicaciones Científicas De Investigación

PF-04447943 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of PDE9A and its effects on cGMP levels.

Biology: Investigated for its role in regulating cellular signaling pathways involving cGMP.

Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease, sickle cell disease, and inflammatory bowel disease.

Industry: Utilized in drug discovery and development processes to identify and optimize new PDE9A inhibitors.

Mecanismo De Acción

PF-04447943 exerts its effects by selectively inhibiting PDE9A, leading to increased levels of cGMP. This elevation in cGMP enhances signaling pathways that regulate various physiological processes, including synaptic plasticity, inflammation, and oxidative stress. The compound’s molecular targets include PDE9A and downstream effectors such as protein kinase G (PKG) and cyclic nucleotide-gated ion channels .

Comparación Con Compuestos Similares

PF-04447943 is often compared with other PDE9A inhibitors, such as BI-409306 and BAY 73-6691. While all these compounds share the ability to inhibit PDE9A and elevate cGMP levels, this compound is unique in its high selectivity and potency. It has demonstrated superior efficacy in preclinical models of cognitive function and inflammatory diseases .

Similar Compounds

- BI-409306

- BAY 73-6691

- PF-4181366

These compounds, like this compound, are being investigated for their potential therapeutic benefits in neurodegenerative and inflammatory diseases .

Propiedades

Fórmula molecular |

C20H25N7O2 |

|---|---|

Peso molecular |

395.5 g/mol |

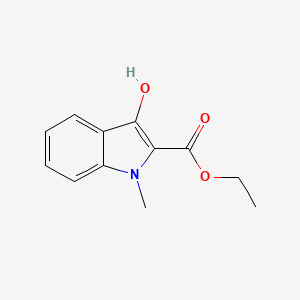

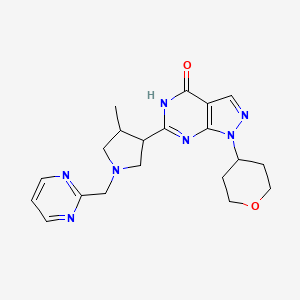

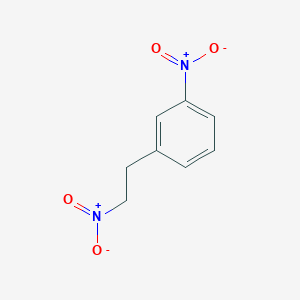

Nombre IUPAC |

6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28) |

Clave InChI |

IWXUVYOOUMLUTQ-UHFFFAOYSA-N |

SMILES canónico |

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B8664407.png)

![N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide](/img/structure/B8664484.png)